- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932

Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

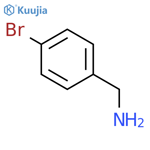

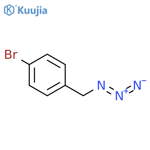

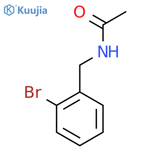

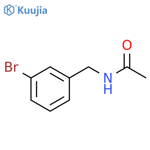

90561-76-5 structure

Produktname:N-(4-Bromophenyl)methylacetamide

N-(4-Bromophenyl)methylacetamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Acetamide, N-[(4-bromophenyl)methyl]-

- N-acetyl-4-bromobenzylamine

- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)

- N-[(4-Bromophenyl)methyl]acetamide (ACI)

- N-(4-Bromobenzyl)acetamide

- C78568

- EN300-101529

- Z816034502

- 90561-76-5

- SB79635

- DTXSID701297837

- SCHEMBL540769

- 1Z-0016

- DA-40688

- CS-0197491

- MFCD14659390

- N-[(4-bromophenyl)methyl]acetamide

- AKOS008842263

- N-(4-Bromophenyl)methylacetamide

-

- Inchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

- InChI-Schlüssel: HBBBWKUVJSIFKV-UHFFFAOYSA-N

- Lächelt: O=C(C)NCC1C=CC(Br)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 226.99458g/mol

- Monoisotopenmasse: 226.99458g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 153

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 29.1Ų

N-(4-Bromophenyl)methylacetamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101529-5.0g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 5.0g |

$991.0 | 2025-02-21 | |

| TRC | N498428-250mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 250mg |

$ 320.00 | 2022-06-02 | ||

| TRC | N498428-50mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |

N-(4-Bromobenzyl)acetamide |

90561-76-5 | 98% | 1g |

¥1142.00 | 2024-04-26 | |

| Enamine | EN300-101529-0.1g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.1g |

$89.0 | 2025-02-21 | |

| Enamine | EN300-101529-0.25g |

N-[(4-bromophenyl)methyl]acetamide |

90561-76-5 | 95.0% | 0.25g |

$128.0 | 2025-02-21 | |

| Aaron | AR00H59L-250mg |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 250mg |

$51.00 | 2025-01-24 | |

| 1PlusChem | 1P00H519-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$363.00 | 2024-04-20 | |

| Aaron | AR00H59L-5g |

AcetaMide, N-[(4-broMophenyl)Methyl]- |

90561-76-5 | 97% | 5g |

$422.00 | 2025-01-24 | |

| TRC | N498428-25mg |

N-[(4-Bromophenyl)methyl]acetamide |

90561-76-5 | 25mg |

$ 50.00 | 2022-06-02 |

N-(4-Bromophenyl)methylacetamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C

Referenz

- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile

Referenz

- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt

Referenz

- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt

Referenz

- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol

Referenz

- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 5 h, 0 °C → rt

1.2 5 h, 0 °C → rt

Referenz

- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h

Referenz

- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Pyridine ; 2 h, rt

1.4 Reagents: Water

Referenz

- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C

Referenz

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C

Referenz

- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C

Referenz

- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C

Referenz

- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781

N-(4-Bromophenyl)methylacetamide Raw materials

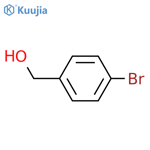

- 4-Bromobenzyl alcohol

- 4-Bromobenzylamine

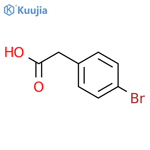

- 2-(4-bromophenyl)acetic acid

- 1-(azidomethyl)-4-bromobenzene

N-(4-Bromophenyl)methylacetamide Preparation Products

N-(4-Bromophenyl)methylacetamide Verwandte Literatur

-

Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926

90561-76-5 (N-(4-Bromophenyl)methylacetamide) Verwandte Produkte

- 1805092-69-6(6-(Bromomethyl)-3-(difluoromethyl)-2-iodo-4-methylpyridine)

- 1261795-47-4(4-Iodo-3-(trifluoromethyl)benzyl chloride)

- 2138344-83-7(Propanoic acid, 2,2-difluoro-3-[[2-(methylsulfonyl)ethyl]thio]-)

- 1806749-79-0(2-(Chloromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1178057-79-8(2-fluoro-6-(1H-pyrazol-1-yl)aniline)

- 1823338-07-3(1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine])

- 2248365-93-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoate)

- 1214334-94-7(6-Fluoro-2-methyl-3-(pyridin-4-yl)pyridine)

- 2229693-90-5(1,1-difluoro-3-(2-nitroethenyl)cyclobutane)

- 405548-41-6(5-methyl-1-(2-methylpropyl)-1H-pyrazole)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz